Erdafitinib - 1346242-81-6

Erdafitinib

Catalog Number: EVT-267626
CAS Number: 1346242-81-6
Molecular Formula: C25H30N6O2
Molecular Weight: 446.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
In early April of 2019, the US FDA approved Janssen Pharmaceutical Companies' brand name Balversa (erdafitinib) as the first-ever fibroblast growth factor receptor (FGFR) kinase inhibitor indicated for patients with locally advanced or metastatic urothelial carcinoma, with susceptible FGFR3 or FGFR2 genetic alterations, that has progressed during or following platinum-containing chemotherapy, including within 12 months of neoadjuvant or adjuvant platinum-containing chemotherapy. At the same time, the FDA also approved the therascreen FGFR RGQ RT-PCR Kit (Qiagen) for utilization as a companion diagnostic with erdafitinib for selecting patients for the indicated therapy. Erdafitinib is the first personalized treatment targeting susceptible FGFR genetic alterations for patients with metastatic bladder cancer, which demonstrates the development of more personalized and precise medicines tailoring to a patient's specific genetic mutation. Considering urothelial cancer is statistically the fourth most common kind of cancer in the world, the introduction of erdafitinib offers a much-needed new option in the ever-expanding therapeutic tool kit to treat such a prevalent medical condition.
Erdafitinib is a Kinase Inhibitor. The mechanism of action of erdafitinib is as a Fibroblast Growth Factor Receptor Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A4 Inducer, and P-Glycoprotein Inhibitor, and Organic Cation Transporter 2 Inhibitor.
Erdafitinib is an oral small molecule inhibitor of fibroblast growth factor (FGF) receptors 1 to 4 that is used in the therapy of locally advanced, unresectable or metastatic urothelial carcinoma. Erdafitinib has been associated with a high rate of serum enzyme elevations during therapy, but has not been linked to cases of clinically apparent acute liver injury.
Erdafitinib is an orally bioavailable, pan fibroblast growth factor receptor (FGFR) inhibitor with potential antineoplastic activity. Upon oral administration, erdafitinib binds to and inhibits FGFR, which may result in the inhibition of FGFR-related signal transduction pathways and thus the inhibition of tumor cell proliferation and tumor cell death in FGFR-overexpressing tumor cells. FGFR, upregulated in many tumor cell types, is a receptor tyrosine kinase essential to tumor cell proliferation, differentiation and survival.
Overview

Erdafitinib is a small molecule inhibitor specifically targeting fibroblast growth factor receptors 1 to 4 (FGFR1-4). It is classified as an ATP-competitive inhibitor that reversibly inhibits FGFR kinase autophosphorylation, thereby disrupting downstream signaling pathways critical for cell proliferation and survival. This compound has been primarily developed for the treatment of advanced urothelial carcinoma and other malignancies associated with FGFR alterations .

Source and Classification

Erdafitinib, also known by its developmental code JNJ-42756493, is classified under the category of targeted therapies in oncology. It is particularly noted for its role in treating cancers with specific genetic alterations involving FGFRs, which are implicated in various tumorigenic processes. The compound was developed by Janssen Pharmaceuticals and has received approval from regulatory authorities for clinical use in specific cancer indications .

Synthesis Analysis

Methods and Technical Details

The synthesis of erdafitinib involves several key steps that include the formation of a quinoxaline core and the introduction of a pyrazole side chain. Various synthetic routes have been documented, with one notable method involving halogenation followed by carbon-carbon coupling reactions to construct the desired structure. The synthesis typically starts with the preparation of intermediates that can undergo further modifications to yield the final product .

  1. Key Steps:
    • Halogenation of quinoxaline derivatives.
    • Carbon-carbon coupling reactions using boron reagents.
    • Introduction of the pyrazole moiety through nucleophilic substitution.
  2. Yield and Purity:
    • The synthesis often achieves yields ranging from 70% to 80% depending on the specific route and conditions employed.
Molecular Structure Analysis

Structure and Data

Erdafitinib has a complex molecular structure characterized by its quinoxaline core and pyrazole side chain. The molecular formula is C18H19N5C_{18}H_{19}N_5, with a molecular weight of approximately 317.37 g/mol. The compound features multiple functional groups that contribute to its pharmacological activity.

  • Molecular Structure: Erdafitinib's structure includes:
    • A quinoxaline nucleus.
    • A pyrazole ring.
    • An ethane-1,2-diamine moiety.

Structural Data

  • Melting Point: Approximately 142°C.
  • pKa: 9.2, indicating basic properties that influence its solubility and absorption characteristics .
Chemical Reactions Analysis

Reactions and Technical Details

Erdafitinib undergoes various chemical reactions that are crucial for its activity as a therapeutic agent. The primary reaction involves the inhibition of FGFR kinases through competitive binding at the ATP-binding site.

  1. Inhibition Mechanism:
    • Erdafitinib competes with ATP for binding to FGFRs, leading to decreased phosphorylation of tyrosine residues which are critical for signal transduction in cancer cells.
  2. Stability Studies:
    • In vitro metabolic stability studies indicate an intrinsic clearance rate of 95.11μL/min/mg95.11\,\mu L/min/mg and a half-life of approximately 7.28minutes7.28\,\text{minutes} under physiological conditions .
Mechanism of Action

Erdafitinib functions by selectively inhibiting FGFRs, which play a vital role in cellular processes such as angiogenesis, cell differentiation, and proliferation. Upon binding to FGFRs, erdafitinib prevents autophosphorylation, thereby blocking downstream signaling pathways including:

  • RAS-MAPK-ERK Pathway: Involved in cell growth and division.
  • PI3K-AKT Pathway: Critical for cell survival and metabolism .

This mechanism effectively reduces tumor growth in cancers driven by aberrant FGFR signaling.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Erdafitinib is a crystalline solid.
  • Solubility: High thermodynamic solubility (>20 mg/mL) in aqueous buffers at pH 4.

Chemical Properties

  • LogP (Lipophilicity): Approximately 4.3, indicating good membrane permeability.
  • Stability: Non-hygroscopic solid with stable properties under standard laboratory conditions .
Applications

Erdafitinib has shown significant efficacy in clinical settings, particularly for patients with advanced or metastatic urothelial carcinoma harboring FGFR alterations. Its applications extend beyond urothelial carcinoma to other malignancies where FGFR signaling is implicated:

  1. Oncology Applications:
    • Treatment of advanced urothelial carcinoma.
    • Potential use in other solid tumors with FGFR mutations or amplifications.
  2. Research Applications:
    • Investigated in preclinical models for understanding FGFR biology.
    • Used in combination studies to evaluate synergistic effects with other therapeutic agents .

Properties

CAS Number

1346242-81-6

Product Name

Erdafitinib

IUPAC Name

N'-(3,5-dimethoxyphenyl)-N'-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]-N-propan-2-ylethane-1,2-diamine

Molecular Formula

C25H30N6O2

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C25H30N6O2/c1-17(2)26-8-9-31(20-10-21(32-4)13-22(11-20)33-5)19-6-7-23-24(12-19)29-25(15-27-23)18-14-28-30(3)16-18/h6-7,10-17,26H,8-9H2,1-5H3

InChI Key

OLAHOMJCDNXHFI-UHFFFAOYSA-N

SMILES

CC(C)NCCN(C1=CC2=NC(=CN=C2C=C1)C3=CN(N=C3)C)C4=CC(=CC(=C4)OC)OC

Solubility

<1 mg/mL

Synonyms

JNJ-42756493; JNJ 42756493; JNJ42756493; Erdafitinib

Canonical SMILES

CC(C)NCCN(C1=CC2=NC(=CN=C2C=C1)C3=CN(N=C3)C)C4=CC(=CC(=C4)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.